2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(4-methoxyphenyl)methyl]acetamide 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(4-methoxyphenyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14782268
InChI: InChI=1S/C17H21N3O4/c1-24-13-6-4-12(5-7-13)10-18-14(21)11-20-15(22)17(19-16(20)23)8-2-3-9-17/h4-7H,2-3,8-11H2,1H3,(H,18,21)(H,19,23)
SMILES:
Molecular Formula: C17H21N3O4
Molecular Weight: 331.4 g/mol

2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(4-methoxyphenyl)methyl]acetamide

CAS No.:

Cat. No.: VC14782268

Molecular Formula: C17H21N3O4

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(4-methoxyphenyl)methyl]acetamide -

Specification

Molecular Formula C17H21N3O4
Molecular Weight 331.4 g/mol
IUPAC Name 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Standard InChI InChI=1S/C17H21N3O4/c1-24-13-6-4-12(5-7-13)10-18-14(21)11-20-15(22)17(19-16(20)23)8-2-3-9-17/h4-7H,2-3,8-11H2,1H3,(H,18,21)(H,19,23)
Standard InChI Key ABNLPLJIHVXMSA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3(CCCC3)NC2=O

Introduction

2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound characterized by its unique spirocyclic structure, which includes a diaza group and multiple carbonyl functionalities. This compound features a methoxyphenyl group attached to an acetamide moiety, contributing to its potential biological activity and applications in medicinal chemistry.

Synthesis and Preparation

The synthesis of 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(4-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. Specific synthetic routes may vary based on the desired yield and purity. Common methods include condensation reactions and functional group transformations.

Pharmaceutical Development

This compound is of interest in pharmaceutical development due to its unique structure and potential biological activity. Interaction studies are crucial for understanding how it interacts with biological systems, which may involve:

  • Biological Assays: To assess its efficacy and safety profile.

  • Pharmacokinetic Studies: To evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.

Medicinal Chemistry

In medicinal chemistry, compounds like 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(4-methoxyphenyl)methyl]acetamide are explored for their therapeutic potential. The methoxyphenyl group may contribute to specific interactions with biological targets, influencing its pharmacological properties.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamideNot specifiedContains an oxa group; potentially different biological activities
N-(3-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamideNot specifiedChlorinated variant; altered pharmacological properties
2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acidC10H14N2O4Lacks the methoxy group; simpler structure

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator